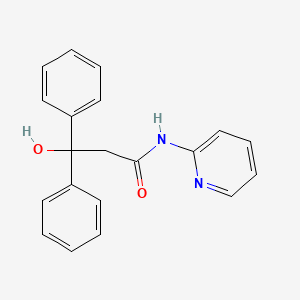
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide is an organic compound that features a hydroxyl group, two phenyl groups, and a pyridinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide can be achieved through a chemodivergent approach. One method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which are mild and metal-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their activity. The phenyl and pyridinyl groups can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide functionality but may differ in other substituents.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridinyl group but feature a different core structure.
Uniqueness
3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide is unique due to the presence of both phenyl and pyridinyl groups attached to the same carbon atom, along with a hydroxyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
16054-90-3 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-hydroxy-3,3-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-18-13-7-8-14-21-18)15-20(24,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,24H,15H2,(H,21,22,23) |
Clave InChI |
XTHYHQFPPBENOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
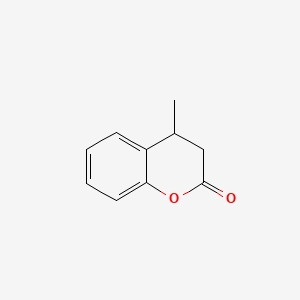
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
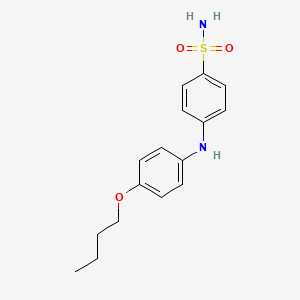
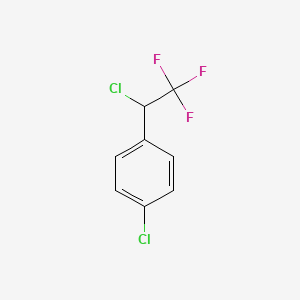
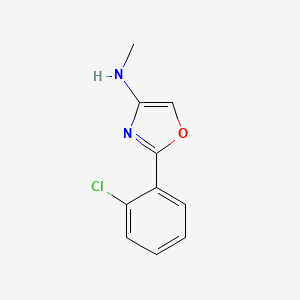

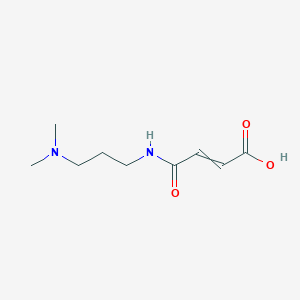
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
